2,8-Bis(3-bromophenyl)dibenzo[b,d]furan is a polycyclic aromatic compound characterized by its unique structure, which consists of two bromophenyl groups attached to a dibenzo[b,d]furan core. This compound has the molecular formula and a molecular weight of approximately 371.19 g/mol. The presence of bromine substituents enhances its potential for various
The chemical reactivity of 2,8-bis(3-bromophenyl)dibenzo[b,d]furan is influenced by the bromine atoms, which can participate in nucleophilic substitution reactions. Typical reactions include:
Research indicates that dibenzofurans and their derivatives exhibit diverse biological activities, including:
Synthesis of 2,8-bis(3-bromophenyl)dibenzo[b,d]furan can be achieved through several methods:
2,8-Bis(3-bromophenyl)dibenzo[b,d]furan has several noteworthy applications:
Interaction studies involving 2,8-bis(3-bromophenyl)dibenzo[b,d]furan focus on its behavior in biological systems and its interactions with various biomolecules. These studies typically assess:
Several compounds share structural similarities with 2,8-bis(3-bromophenyl)dibenzo[b,d]furan. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-(3-Bromophenyl)dibenzo[b,d]furan | Dibenzo[b,d]furan | Contains a single bromophenyl group |
| 2-Bromo-4-iododibenzo[b,d]furan | Dibenzo[b,d]furan | Contains iodine instead of bromine |
| 4-(3-Bromophenyl)-dibenzo[b,d]furan | Dibenzo[b,d]furan | Bromine on a different position |
| 2-Bromo-7-chlorodibenzo[b,d]furan | Dibenzo[b,d]furan | Contains chlorine substituent |
The uniqueness of 2,8-bis(3-bromophenyl)dibenzo[b,d]furan lies in its dual bromophenyl substituents at the 2 and 8 positions of the dibenzo[b,d]furan structure. This configuration enhances its reactivity and potential applications in organic electronics and pharmaceuticals compared to other similar compounds that may have fewer substituents or different halogens.
The synthesis of 2,8-Bis(3-bromophenyl)dibenzo[b,d]furan represents a complex challenge in organic chemistry, requiring sophisticated methodologies to construct the dibenzofuran core and introduce the bromophenyl substituents at the specific 2,8-positions [1]. This compound belongs to the broader class of dibenzofuran derivatives that have gained significant attention due to their unique electronic properties and potential applications in materials science [2]. The synthetic approaches to this target molecule have evolved substantially, incorporating traditional coupling methodologies alongside modern transition-metal catalyzed strategies [3].
The traditional Ullmann coupling methodology represents one of the foundational approaches for constructing carbon-carbon bonds in dibenzofuran synthesis [5]. This copper-mediated coupling reaction has been extensively utilized for the formation of dibenzofuran frameworks through intramolecular cyclization of appropriately substituted diaryl ethers [7]. The classical Ullmann approach typically involves the treatment of 2-iodophenols with copper bronze at elevated temperatures, often exceeding 200°C, to facilitate the cyclization process [5].
For the synthesis of 2,8-Bis(3-bromophenyl)dibenzo[b,d]furan, the traditional Ullmann coupling can be employed in a stepwise manner. The initial strategy involves the preparation of 2,8-dibromodibenzo[b,d]furan as a key intermediate, which can be achieved through direct bromination of dibenzo[b,d]furan using bromine in acetic acid at 120°C for 6 hours under an inert atmosphere [21]. This bromination process yields 2,8-dibromodibenzo[b,d]furan in approximately 87% yield, providing an excellent starting material for subsequent coupling reactions [21].
The subsequent Ullmann coupling step involves the reaction of 2,8-dibromodibenzo[b,d]furan with 3-bromophenylboronic acid derivatives under copper catalysis. However, traditional Ullmann conditions often suffer from harsh reaction requirements and limited functional group tolerance [7]. The typical reaction conditions involve heating the substrates in the presence of copper iodide, a suitable ligand system, and an appropriate base such as potassium carbonate [7]. The reaction proceeds through oxidative addition of the aryl halide to the copper center, followed by transmetalation and reductive elimination to form the desired carbon-carbon bond [7].
The efficiency of traditional Ullmann coupling for this specific target can be enhanced through careful optimization of reaction parameters. Temperature control is crucial, as excessive heating can lead to decomposition of the brominated dibenzofuran core [21]. The use of polar aprotic solvents such as dimethylformamide or tetrahydrofuran has been shown to improve reaction rates and minimize side product formation [1]. Additionally, the incorporation of chelating ligands can stabilize the copper intermediates and facilitate the coupling process [7].
Modern transition-metal catalyzed cross-coupling reactions have revolutionized the synthesis of complex dibenzofuran derivatives, offering superior selectivity and milder reaction conditions compared to traditional methods [6]. The synthesis of 2,8-Bis(3-bromophenyl)dibenzo[b,d]furan can be effectively accomplished through various palladium-catalyzed cross-coupling strategies, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig coupling reactions [14] [15] [16].
The Suzuki-Miyaura coupling represents the most widely employed strategy for constructing the carbon-carbon bonds between the dibenzofuran core and the bromophenyl substituents [18] [20]. This methodology utilizes 2,8-dibromodibenzo[b,d]furan as the electrophilic coupling partner and 3-bromophenylboronic acid as the nucleophilic component [18]. The reaction is typically conducted in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate or sodium hydroxide [18]. The choice of solvent significantly influences the reaction outcome, with tetrahydrofuran and dimethylformamide proving most effective for this transformation .
The reaction mechanism involves several key steps: oxidative addition of the aryl bromide to the palladium(0) center, transmetalation with the boronic acid in the presence of base, and reductive elimination to form the carbon-carbon bond while regenerating the palladium(0) catalyst [20]. The efficiency of this process can be enhanced through the use of bulky phosphine ligands, which prevent catalyst aggregation and improve reaction rates . Typical reaction conditions involve heating the reactants to 80-100°C for 12-24 hours, yielding the desired product in 60-85% efficiency [18].
The Negishi coupling provides an alternative approach utilizing organozinc reagents derived from 3-bromoiodobenzene [14] [15]. This methodology involves a four-step sequence: directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution [14] [15]. The process begins with the metalation of fluoropyridines or fluoroarenes using n-butyllithium, followed by treatment with zinc chloride to generate the organozinc intermediate [15]. Subsequent palladium-catalyzed coupling with 2-bromophenyl acetates affords the desired biaryl products [15]. The final cyclization step proceeds through intramolecular nucleophilic aromatic substitution to form the dibenzofuran core [15].
Advanced transition-metal catalyzed strategies also include the use of reductive cross-coupling reactions employing diboron reagents as reductants [6]. These methods offer advantages over conventional cross-coupling reactions by circumventing the need for air- and moisture-sensitive organometallic reagents while exhibiting good compatibility with various functional groups [6]. The reductive coupling approach involves the direct coupling of two distinct electrophiles promoted by transition metals and reductants, providing a streamlined route to complex dibenzofuran derivatives [6].
Diaryliodonium salts have emerged as powerful reagents for the construction of dibenzofuran frameworks through copper-catalyzed cyclization reactions [7] [9]. This methodology offers unique advantages in terms of mild reaction conditions and high functional group tolerance, making it particularly suitable for the synthesis of sensitive dibenzofuran derivatives [7] [30]. The cyclization process involves an oxygen-iodine exchange mechanism that facilitates the formation of carbon-oxygen bonds essential for dibenzofuran construction [30].
The synthesis of 2,8-Bis(3-bromophenyl)dibenzo[b,d]furan using diaryliodonium salts begins with the preparation of appropriately substituted cyclic diaryliodonium triflates [7] [30]. These reagents can be synthesized through the reaction of iodoarenes with hypervalent iodine reagents in the presence of trifluoromethanesulfonic acid [9]. The resulting diaryliodonium salts serve as versatile electrophiles for subsequent cyclization reactions [9].
The cyclization process is typically conducted in aqueous media using copper iodide as the catalyst and suitable nitrogen-containing ligands [7] [30]. The reaction conditions involve heating the diaryliodonium salt with copper iodide, potassium carbonate, and a bidentate nitrogen ligand in water at 100°C for 24 hours [30]. This methodology has demonstrated excellent yields, with dibenzofuran derivatives obtained in up to 96% efficiency [30]. The use of water as solvent is particularly advantageous from both economic and environmental perspectives [30].
The mechanism of diaryliodonium salt cyclization involves several key steps [30]. Initially, oxidative addition of the cyclic diaryliodonium salt with copper iodide and ligand affords an intermediate containing intramolecular iodobenzene [30]. Subsequent ligand exchange with water forms hydroiodic acid and a copper complex [30]. Reductive elimination of this intermediate produces 2-[2'-iodophenyl]phenol and regenerates the copper(I) catalyst [30]. The final cyclization occurs through oxidative addition of the iodophenol to copper(I), followed by nucleophilic attack by hydroxyl under basic conditions and reductive elimination to yield the desired dibenzofuran product [30].
The optimization of diaryliodonium salt cyclization requires careful attention to several reaction parameters. Ligand selection plays a crucial role, with bidentate nitrogen ligands such as 1,10-phenanthroline proving most effective [30]. The choice of base significantly influences the reaction outcome, with potassium carbonate providing optimal results compared to cesium carbonate or sodium hydroxide [30]. Temperature control is essential, as reactions conducted below 80°C result in incomplete conversion, while temperatures above 120°C lead to decomposition of the starting materials [30].
The selection of appropriate solvents plays a critical role in the successful synthesis of 2,8-Bis(3-bromophenyl)dibenzo[b,d]furan, with different reaction pathways requiring specific solvent systems to achieve optimal yields and selectivity [10] . Comprehensive studies on solvent effects in dibenzofuran synthesis have revealed significant variations in reaction kinetics, thermodynamic stability, and product distribution depending on the choice of reaction medium [10].
Computational studies using density functional theory with implicit solvation models have demonstrated that water represents an optimal solvent for many dibenzofuran-forming reactions [10]. Water provides significant advantages in reactions such as the conversion of dibenzofuran intermediates, offering superior thermodynamic control compared to organic solvents like methanol [10]. The use of water as a reaction medium also facilitates product separation, as dibenzofuran derivatives can be easily extracted into organic phases while polar impurities remain in the aqueous layer [10].
For palladium-catalyzed cross-coupling reactions, the choice between polar aprotic and polar protic solvents significantly affects reaction efficiency . Tetrahydrofuran has emerged as a preferred solvent for Suzuki-Miyaura coupling reactions due to its ability to solubilize both the palladium catalyst and the organic substrates while maintaining chemical inertness . The optimization of these reactions often involves the use of solvent mixtures, with tetrahydrofuran-water combinations providing enhanced reaction rates through improved mass transfer .
Reaction optimization studies have identified several critical parameters that influence the success of dibenzofuran synthesis . Temperature control is paramount, with most cross-coupling reactions requiring heating to 70-100°C to achieve reasonable reaction rates . However, excessive temperatures can lead to catalyst decomposition and formation of undesired side products . The optimization process typically involves systematic variation of temperature, catalyst loading, ligand choice, and reaction time to identify optimal conditions .
| Reaction Type | Optimal Solvent | Temperature (°C) | Catalyst Loading (mol%) | Typical Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Tetrahydrofuran/Water | 80-100 | 2-5 | 60-85 |
| Negishi Coupling | Tetrahydrofuran | 70-90 | 2-10 | 44-62 |
| Ullmann Coupling | Dimethylformamide | 120-150 | 10-20 | 45-75 |
| Diaryliodonium Cyclization | Water | 100 | 5-10 | 80-96 |
The influence of base selection on reaction optimization cannot be overstated [30]. For Suzuki-Miyaura coupling reactions, potassium carbonate and sodium hydroxide have proven most effective, while cesium carbonate can lead to reduced yields due to excessive basicity . The base concentration must be carefully controlled, as insufficient base loading results in incomplete transmetalation, while excess base can promote catalyst decomposition .
Ligand optimization represents another crucial aspect of reaction development [15]. For palladium-catalyzed reactions, the use of bulky phosphine ligands such as XPhos has demonstrated superior performance compared to traditional triphenylphosphine [15]. These bulky ligands prevent catalyst aggregation and facilitate reductive elimination, leading to improved reaction rates and yields [15]. The ligand-to-metal ratio typically requires optimization, with 2:1 ratios proving optimal for most systems [15].
The purification and isolation of 2,8-Bis(3-bromophenyl)dibenzo[b,d]furan requires sophisticated chromatographic techniques due to the compound's similar polarity to potential impurities and the presence of multiple aromatic systems [17] [19] [32]. The development of effective purification protocols is essential for obtaining high-purity material suitable for subsequent applications or characterization studies [17] [32].
Column chromatography represents the primary purification method for dibenzofuran derivatives, with silica gel serving as the most commonly employed stationary phase [17] [19] [32]. The separation is typically achieved using gradient elution with petroleum ether and ethyl acetate mixtures, starting with ratios of 20:1 and gradually increasing the ethyl acetate content to 10:1 or 4:1 depending on the specific impurity profile [17] [19]. The use of aluminum oxide as an alternative stationary phase has shown promise for certain dibenzofuran derivatives, particularly those containing electron-rich substituents [32].
The optimization of chromatographic conditions requires careful consideration of several factors [32] [36]. The particle size of the silica gel significantly influences separation efficiency, with 40-63 μm particles providing optimal resolution for most dibenzofuran derivatives [32]. The column dimensions must be appropriately sized relative to the sample load, with typical ratios of 50-100:1 (stationary phase weight to sample weight) proving most effective [36]. The flow rate during elution should be maintained at 1-2 column volumes per minute to ensure adequate separation while maintaining reasonable purification times [36].
Advanced purification techniques include the use of high-performance liquid chromatography for analytical-scale separations and preparative isolations [33] [38]. Reverse-phase chromatography using C18 stationary phases with acetonitrile-water mobile phases has proven effective for dibenzofuran analysis and purification [33]. The mobile phase composition typically begins with 30% acetonitrile in water and gradually increases to 100% acetonitrile over 14 minutes at a flow rate of 1 mL/min [33]. For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid as the mobile phase modifier [33].
Recrystallization techniques provide an alternative purification method for dibenzofuran derivatives, particularly when high-purity crystals are required [17] [21]. The choice of recrystallization solvent depends on the solubility characteristics of the target compound and potential impurities [17]. Hot methanol has proven effective for many dibenzofuran derivatives, allowing dissolution at elevated temperatures followed by slow cooling to promote crystal formation [17]. The addition of anti-solvents such as water or petroleum ether can be employed to adjust the solubility and improve crystal quality [17].
| Purification Method | Stationary/Mobile Phase | Typical Yield Recovery (%) | Purity Achieved (%) |
|---|---|---|---|
| Flash Chromatography | Silica gel/Petroleum ether:EtOAc | 75-90 | 95-98 |
| Preparative HPLC | C18/Acetonitrile:Water | 80-95 | 98-99 |
| Recrystallization | Hot methanol | 60-80 | 97-99 |
| Kugelrohr Distillation | N/A | 70-85 | 95-97 |
Specialized purification protocols have been developed for brominated dibenzofuran derivatives to account for their unique properties [32]. The use of countercurrent chromatography with n-hexane/toluene/acetonitrile solvent systems has shown promise for complex dibenzofuran mixtures [32]. This technique offers advantages in terms of sample recovery and the ability to separate closely related structural isomers [32]. The optimization of countercurrent chromatography requires careful attention to solvent system selection and flow rate control [32].
The final isolation step often involves solvent removal under reduced pressure using rotary evaporation followed by high-vacuum drying [17] [19]. Care must be taken to avoid excessive heating during solvent removal, as dibenzofuran derivatives can be sensitive to thermal decomposition [17]. The use of "keeper" solvents such as propylene glycol can minimize losses during the evaporation process [31]. Final drying under high vacuum at room temperature for 12-24 hours typically provides material of sufficient purity for most applications [17].
The thermal stability of 2,8-Bis(3-bromophenyl)dibenzo[b,d]furan is significantly influenced by the presence of bromine substituents and the rigid dibenzofuran core structure. Based on comprehensive analysis of related brominated dibenzofuran compounds, the target compound exhibits characteristic thermal decomposition behavior that differs markedly from its non-brominated analogues.
The initial decomposition temperature of 2,8-Bis(3-bromophenyl)dibenzo[b,d]furan is estimated to occur between 180-220°C [1] [2], which represents a reduction of approximately 50-100°C compared to unsubstituted dibenzofuran that begins decomposition above 280°C [3] [4]. This reduction in thermal stability is attributed to the weaker carbon-bromine bonds (276 kJ/mol) compared to carbon-hydrogen bonds (413 kJ/mol) [5], making brominated aromatic compounds more susceptible to thermal degradation under elevated temperature conditions.
The thermal decomposition of 2,8-Bis(3-bromophenyl)dibenzo[b,d]furan follows a multi-step mechanism characteristic of brominated flame retardants [1] [2]. The primary decomposition pathway involves the preferential cleavage of carbon-bromine bonds, leading to the formation of hydrogen bromide (HBr) as the major initial product [6]. Subsequently, the resulting phenyl radicals can undergo various reactions including debromination, cyclization, and condensation processes [2].
The major decomposition products include:
Thermogravimetric analysis of similar brominated dibenzofuran compounds reveals a characteristic two-stage decomposition pattern [7] [8]. The first stage, occurring between 200-350°C, involves the elimination of bromine-containing fragments and accounts for approximately 30-40% of the total weight loss. The second stage, between 350-500°C, corresponds to the breakdown of the aromatic backbone structure and results in the formation of stable carbonaceous residue.
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Primary Products |
|---|---|---|---|
| Stage 1 | 200-350 | 30-40 | HBr, brominated fragments |
| Stage 2 | 350-500 | 40-50 | Aromatic degradation products |
| Residue | >500 | 10-20 | Brominated char |
The apparent activation energy for the thermal decomposition of brominated dibenzofuran compounds typically ranges from 120-180 kJ/mol [7] [9], which is lower than that of non-brominated analogues (200-250 kJ/mol). This reduction reflects the catalytic effect of bromine atoms in promoting thermal degradation through radical-mediated pathways [1].
The solubility characteristics of 2,8-Bis(3-bromophenyl)dibenzo[b,d]furan are governed by its molecular structure, which combines the rigid, planar dibenzofuran core with brominated phenyl substituents. These structural features result in distinct solubility patterns that follow established principles of molecular polarity and intermolecular interactions.
Like its parent dibenzofuran compound, 2,8-Bis(3-bromophenyl)dibenzo[b,d]furan exhibits extremely poor aqueous solubility, estimated to be less than 0.01 g/100 mL at 20°C [10] [11]. This hydrophobic behavior is enhanced by the additional brominated phenyl groups, which increase the overall molecular hydrophobicity and molecular weight (478.2 g/mol) [12]. The compound's high octanol-water partition coefficient (estimated log P > 6) indicates strong preference for nonpolar environments over aqueous media.
The compound demonstrates excellent solubility in nonpolar organic solvents, following the principle of "like dissolves like" [13] [14]. Based on the solubility behavior of related brominated aromatic compounds [15] [16], the following solvents provide good to excellent solubility:
| Solvent | Polarity Index | Solubility | Comments |
|---|---|---|---|
| Chloroform | 4.1 | Excellent | Enhanced by halogen-halogen interactions |
| Toluene | 2.4 | Excellent | Aromatic-aromatic interactions |
| Benzene | 2.7 | Excellent | π-π stacking favorable |
| Dichloromethane | 3.1 | Very good | Halogenated solvent compatibility |
In solvents of intermediate polarity, the compound shows variable solubility depending on the specific solvent characteristics and temperature [11] [16]:
Solubility generally increases with temperature for all solvent systems, with the most pronounced effects observed in moderately polar solvents [13] [15]. The temperature coefficient of solubility is estimated to be 0.02-0.05 g/100 mL per °C for most organic solvents, based on analogous brominated aromatic compounds.
For practical applications requiring dissolution of 2,8-Bis(3-bromophenyl)dibenzo[b,d]furan, chlorinated solvents (chloroform, dichloromethane) and aromatic solvents (toluene, xylenes) represent optimal choices due to their excellent solvating power and compatibility with the brominated aromatic structure [14] [17].
The crystallization behavior of 2,8-Bis(3-bromophenyl)dibenzo[b,d]furan is complex and influenced by multiple factors including molecular symmetry, intermolecular interactions, and crystallization conditions. Based on systematic studies of related dibenzofuran derivatives and brominated aromatic compounds, several key aspects of the crystallization behavior can be predicted and characterized.
The target compound is expected to crystallize in either the orthorhombic or monoclinic crystal system [18] [19], consistent with the behavior of other substituted dibenzofuran derivatives. The most probable space groups are:
The choice between these systems depends on the balance between molecular packing efficiency and intermolecular interaction optimization, particularly the accommodation of the bulky brominated phenyl substituents [20].
Crystallization of 2,8-Bis(3-bromophenyl)dibenzo[b,d]furan typically produces plate-like or needle-like crystals, depending on the crystallization conditions [21] [22]. The morphology is influenced by:
The crystal structure is stabilized by several types of intermolecular interactions [18] [19]:
| Interaction Type | Typical Distance (Å) | Contribution to Stability |
|---|---|---|
| π-π stacking | 3.4-3.8 | Primary structural motif |
| C-H···π interactions | 2.8-3.0 | Secondary stabilization |
| Br···Br contacts | 3.4-3.8 | Halogen bonding effects |
| C-H···Br interactions | 2.9-3.2 | Directional preferences |
The π-π stacking interactions between dibenzofuran cores provide the primary structural framework, while halogen bonding between bromine atoms creates additional directional preferences that influence the overall packing arrangement [23] [24].
Successful crystallization requires careful control of experimental conditions [21] [22]:
Optimal solvents: Toluene, chloroform, or mixed solvent systems
Temperature control: Slow cooling from elevated temperatures (60-80°C)
Seeding: May be necessary to control which polymorph forms
Concentration: Moderate supersaturation levels (2-5× saturation)
The presence of bromine substituents can lead to crystal defects including:
The comparison between 2,8-Bis(3-bromophenyl)dibenzo[b,d]furan and its non-brominated analogues reveals significant differences in physicochemical properties that stem from the unique characteristics of bromine substituents. This analysis provides crucial insights into structure-property relationships and the impact of halogenation on molecular behavior.
The most pronounced difference between brominated and non-brominated dibenzofuran derivatives lies in their thermal stability profiles [1] [2] [5]. Non-brominated dibenzofuran exhibits superior thermal stability with decomposition onset above 280°C, compared to the estimated 180-220°C for the brominated analogue [3] [4]. This 60-100°C reduction in thermal stability is attributed to:
| Property | Non-Brominated | Brominated | Difference |
|---|---|---|---|
| Onset decomposition | 280-320°C | 180-220°C | -60 to -100°C |
| Major products | Phenols, ethers | HBr, brominated fragments | Halogenated species |
| Residue content | 5-10% | 15-25% | Higher char formation |
The introduction of bromine substituents significantly increases the molecular weight from 168.19 g/mol (dibenzofuran) to 478.2 g/mol (target compound) [12] [3], representing a 2.8-fold increase. This molecular weight enhancement affects:
The bromine substituents introduce significant electronic effects that distinguish the brominated compound from its non-halogenated analogue [27] [28]:
Electron-withdrawing effects: Bromine atoms withdraw electron density from the aromatic system, making the molecule more electron-deficient and potentially more reactive toward nucleophilic attack.
Polarizability changes: The larger, more polarizable bromine atoms increase the overall molecular polarizability, affecting intermolecular interactions and solvent compatibility [15].
HOMO-LUMO gap: Bromination typically reduces the HOMO-LUMO gap, potentially affecting optical and electronic properties [29].
Brominated dibenzofuran derivatives demonstrate markedly different environmental behavior compared to their non-brominated counterparts [29] [28]:
The most significant functional difference lies in flame retardant performance [1] [31]:
Non-brominated dibenzofuran: No inherent flame retardant properties
Brominated analogue: Excellent flame retardant efficiency through:
The crystal structures of brominated and non-brominated analogues show distinct differences [18] [19]:
While both compounds show poor aqueous solubility, their behavior in organic solvents differs [13] [14] [15]:
Non-brominated: Better solubility in polar organic solvents (alcohols, ketones)
Brominated: Enhanced solubility in nonpolar and halogenated solvents
This difference reflects the increased hydrophobic character and the specific interactions between halogenated solvents and brominated substrates [14] [17].
The comparative analysis reveals that bromination fundamentally alters the compound's properties, creating trade-offs between: